Sanguinine
Overview
Description
Sanguinine is a naturally occurring alkaloid found in various plant species, including the bloodroot plant (Sanguinaria canadensis), the Mexican prickly poppy (Argemone mexicana), and Chelidonium majus . It is known for its potent biological activities and has been studied extensively for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanguinine can be synthesized through various methods, including semisynthetic and sustainable production routes. One common method involves the extraction of sanguinarine from plant sources, followed by chemical modifications to obtain this compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the conversion of sanguinarine to this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification and chemical modification processes. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sanguinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications, including anticancer and antimicrobial properties .
Scientific Research Applications
Sanguinine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various bioactive compounds. In biology, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent .
In medicine, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis . Additionally, this compound has antimicrobial properties and is being investigated for its potential use in treating bacterial infections .
In industry, this compound is used in the production of environmentally friendly agrochemicals and livestock food supplements. Its ability to confer chemical protection against pathogens and herbivores makes it a valuable compound in agricultural applications .
Mechanism of Action
The mechanism of action of sanguinine involves its interaction with various molecular targets and pathways. This compound exerts its effects by binding to specific proteins and enzymes, disrupting cellular processes, and inducing cell death. Key molecular targets include BCL-2, MAPKs, Akt, NF-κB, and reactive oxygen species (ROS) . These interactions lead to the inhibition of tumor metastasis and development, making this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
Sanguinine is structurally similar to other benzophenanthridine alkaloids, such as sanguinarine and chelerythrine. this compound is unique in its specific molecular interactions and biological activities . While sanguinarine and chelerythrine also exhibit anticancer and antimicrobial properties, this compound’s distinct mechanism of action and molecular targets set it apart as a valuable compound for therapeutic applications .
List of Similar Compounds:- Sanguinarine
- Chelerythrine
- Macarpine
- Chelirubine
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential .
Properties
IUPAC Name |
(1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGWKOGUVOGFQ-RBOXIYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209575 | |
Record name | O-Desmethylgalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60755-80-8 | |
Record name | Sanguinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60755-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Desmethylgalantamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060755808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylgalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYLGALANTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ZOW3CZ7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.